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CDP-3,6-dideoxy-alpha-D-glucose(2-) -

CDP-3,6-dideoxy-alpha-D-glucose(2-)

Catalog Number: EVT-1597070
CAS Number:
Molecular Formula: C15H23N3O14P2-2
Molecular Weight: 531.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CDP-3,6-dideoxy-alpha-D-glucose(2-) is a CDP-3,6-dideoxy-D-glucose(2-) in which the anomeric centre of the pyranose fragment has alpha-configuration. It is a conjugate base of a CDP-3,6-dideoxy-alpha-D-glucose.
Overview

CDP-3,6-dideoxy-alpha-D-glucose(2-) is a nucleotide sugar derivative that plays a crucial role in various biochemical pathways, particularly in the synthesis of polysaccharides and glycoproteins. It is a conjugate acid of CDP-3,6-dideoxy-D-glucose and is characterized by its specific structural configuration that includes a 3,6-dideoxy modification of the glucose molecule. This compound is essential for the biosynthesis of certain dideoxy sugars, which are important in microbial metabolism and can have implications in drug development.

Source

CDP-3,6-dideoxy-alpha-D-glucose(2-) can be derived from CDP-D-glucose through enzymatic reactions that modify the glucose structure. It is commonly studied in laboratories focusing on carbohydrate chemistry and biochemistry. The compound is available from various chemical suppliers, such as Benchchem and PubChem, which provide detailed specifications and synthesis routes for researchers.

Classification

This compound falls under the classification of nucleotide sugars, specifically as a cytidine diphosphate sugar. It is categorized based on its structural characteristics and functional roles in biological systems.

Synthesis Analysis

Methods

The synthesis of CDP-3,6-dideoxy-alpha-D-glucose(2-) can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing specific enzymes that catalyze the conversion of CDP-D-glucose to CDP-3,6-dideoxy-alpha-D-glucose(2-). This method often involves incubating CDP-D-glucose with enzymes like glycosyltransferases which facilitate the addition or modification of sugar moieties.
  2. Chemical Synthesis: A one-step chemical synthesis approach has been developed that allows for direct conversion from precursor compounds. This method simplifies the process and enhances yield by minimizing side reactions .

Technical Details

The synthesis typically requires careful control of reaction conditions such as pH, temperature, and substrate concentration to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the synthesized product.

Molecular Structure Analysis

Structure

The molecular formula of CDP-3,6-dideoxy-alpha-D-glucose(2-) is C15H23N3O14P2C_{15}H_{23}N_{3}O_{14}P_{2} with a molecular weight of approximately 531.3 g/mol. The IUPAC name describes its complex structure, which includes multiple hydroxyl groups and a phosphate group attached to the sugar backbone.

Data

The compound features an alpha configuration at the anomeric center of the pyranose fragment. Its structural representation includes:

  • InChI Key: JHEDABDMLBOYRG-VZRUIPTFSA-N
  • Canonical SMILES: CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O)O.
Chemical Reactions Analysis

Reactions

CDP-3,6-dideoxy-alpha-D-glucose(2-) participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate in glycosylation processes where it transfers its sugar moiety to acceptor molecules.
  2. Metabolic Pathways: This compound is involved in metabolic pathways leading to the formation of various polysaccharides and glycoconjugates essential for cellular functions.

Technical Details

The reactivity of CDP-3,6-dideoxy-alpha-D-glucose(2-) can be influenced by factors such as enzyme specificity and substrate availability. The kinetics of these reactions are often studied to understand their efficiency and regulation within metabolic networks.

Mechanism of Action

Process

The mechanism by which CDP-3,6-dideoxy-alpha-D-glucose(2-) functions involves its role as an activated sugar donor in enzymatic reactions. Upon binding with specific glycosyltransferases, it facilitates the transfer of its dideoxy sugar unit to target molecules, thereby modifying their structure and function.

Data

Research indicates that this compound's action is critical in synthesizing polysaccharides that contribute to cell wall integrity in bacteria and other organisms. Its mechanism is often studied using kinetic assays to determine reaction rates and enzyme affinity .

Physical and Chemical Properties Analysis

Physical Properties

CDP-3,6-dideoxy-alpha-D-glucose(2-) typically appears as a white to off-white solid at room temperature. It is soluble in water due to its polar functional groups.

Chemical Properties

Key chemical properties include:

  • pH Stability: The compound exhibits stability across a range of pH levels but may degrade under extreme conditions.
  • Reactivity: It readily participates in phosphorylation reactions due to the presence of phosphate groups.

Relevant data indicate that the compound's stability and reactivity make it suitable for various biochemical applications.

Applications

Scientific Uses

CDP-3,6-dideoxy-alpha-D-glucose(2-) has several scientific applications:

  • Biochemical Research: Used extensively in studies related to carbohydrate metabolism and enzyme kinetics.
  • Pharmaceutical Development: Investigated for potential roles in drug design targeting bacterial infections due to its involvement in bacterial cell wall synthesis.
  • Synthetic Biology: Employed in synthetic pathways for producing modified sugars with therapeutic potential.
Biosynthesis and Metabolic Pathways of CDP-3,6-dideoxy-α-D-glucose(2−)

Enzymatic Catalysis in Nucleotide-Activated Sugar Biosynthesis

The formation of CDP-3,6-dideoxy-α-D-glucose(2−) occurs through a multi-step enzymatic pathway initiated by the activation of glucose-1-phosphate via cytidylylation. The α-D-glucose-1-phosphate cytidylyltransferase (EC 2.7.7.33) catalyzes the condensation of α-D-glucose-1-phosphate with cytidine triphosphate (CTP), yielding CDP-D-glucose and inorganic pyrophosphate [8]. Structural analyses of this enzyme from Salmonella typhi, crystallized in complex with its product CDP-glucose, reveal a fully integrated hexamer with 32-point group symmetry. Each subunit adopts a distinctive "bird-like" morphology where a central seven-stranded mixed β-sheet forms the "body," flanked by two β-hairpin "wings" that mediate intersubunit interactions [8].

The catalytic site, situated between subunits related by 2-fold rotational symmetry, anchors CDP-glucose primarily through hydrogen bonds involving backbone carbonyl oxygens and peptidic NH groups. Key active site residues contributing to substrate specificity include Arg111 and Asn188 from one subunit and Glu178 and Lys179 from the adjacent subunit [8]. Following cytidylylation, CDP-D-glucose undergoes a series of modifications catalyzed by CDP-4-keto-6-deoxyglucose-forming enzymes (e.g., CDP-D-glucose 4,6-dehydratase). The resulting CDP-4-keto-6-deoxy-D-glucose (CHEBI:70800) serves as the pivotal branch-point intermediate for 3,6-dideoxysugar biosynthesis [3] [4].

Subsequent steps involve a bifunctional PLP-dependent dehydratase-reductase system. CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydrase (E1) utilizes pyridoxamine 5'-phosphate (PMP) and a catalytically essential [2Fe-2S] cluster to abstract the 3-OH group, generating CDP-4-keto-3,6-dideoxy-D-glucose [4]. This reaction proceeds via a Schiff base formation between PMP and the 4-keto group of the substrate, followed by abstraction of the pro-S 4'-H and elimination of the 3-OH group, forming a conjugated enone intermediate [4]. A unique radical intermediate (detected by EPR spectroscopy) is stabilized during this process, marking E1 as a rare example of a PMP-dependent enzyme directly involved in electron transfer and radical stabilization [4]. Final reduction by an NADH-dependent reductase (E3), containing FAD and a plant-type ferredoxin [2Fe-2S] center, yields CDP-3,6-dideoxy-α-D-glucose [4]. Deprotonation of its diphosphate groups gives the physiological dianionic form prevalent at pH 7.3 [9].

Table 1: Core Enzymes Catalyzing the Biosynthesis of CDP-3,6-dideoxy-α-D-glucose(2−)

EnzymeEC NumberReaction CatalyzedEssential Cofactors/FeaturesKey Product
α-D-Glucose-1-phosphate cytidylyltransferase2.7.7.33Activates Glc-1-P via condensation with CTPHexameric structure; Arg111, Asn188, Glu178, Lys179 residuesCDP-D-glucose
CDP-D-glucose 4,6-dehydratase4.2.1.45Dehydrates CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucoseNAD+CDP-4-keto-6-deoxy-D-glucose (CHEBI:70800)
CDP-4-keto-6-deoxyglucose 3-Dehydrase (E1)4.2.1.–Catalyzes C3 deoxygenation via PMP-mediated eliminationPMP, [2Fe-2S] cluster; His220 residueCDP-4-keto-3,6-dideoxy-D-glucose
CDP-4-keto-3,6-dideoxyglucose Reductase (E3)1.1.1.–NADH-dependent reduction of the C4 keto groupFAD, Plant-type [2Fe-2S] center; NADHCDP-3,6-dideoxy-α-D-glucose (CHEBI:70802)

Gene Clusters Encoding 3,6-Dideoxyhexose Synthesis Machinery

The enzymatic machinery required for CDP-3,6-dideoxyhexose biosynthesis is encoded within tightly organized gene clusters located in the CPS or LPS biosynthesis regions of bacterial genomes. These clusters exhibit a high degree of functional conservation across phylogenetically diverse pathogens, reflecting the essential role of 3,6-dideoxyhexoses in virulence [1] [4]. In Campylobacter jejuni serotype HS:5, responsible for significant human diarrheal disease, the CPS gene cluster contains genes annotated as nucleotidyltransferases (e.g., HS5.18, UniProt A0A0Q3NN41) and NAD(P)-dependent oxidoreductases (e.g., HS5.17, UniProt A0A0U3AP28), predicted to participate in the activation and modification of nucleotide-sugar precursors like CDP-6-d-glucitol [1].

A particularly well-characterized cluster governs CDP-paratose (epimeric at C2 with CDP-tyvelose) biosynthesis in Salmonella. This operonic organization ensures coordinated expression and efficient substrate channeling. The cluster minimally encompasses:

  • cdd (cytidylyltransferase): Encodes the enzyme initiating the pathway via CDP-D-glucose synthesis.
  • E1 genes: Encode the PLP/[2Fe-2S]-dependent dehydratase complex (e.g., rfbE in S. enterica).
  • E3 genes: Encode the reductase partner (e.g., rfbD).
  • Epimerase genes: Encode enzymes modifying stereochemistry at specific carbon centers (e.g., C2, C4, C5) to generate diverse dideoxyhexose isomers [4] [8].

Sequence similarity network (SSN) and genome neighborhood network (GNN) analyses predict that analogous pairs of proteins responsible for CDP-3,6-dideoxyhexose biosynthesis exist in over 200 other bacterial organisms, highlighting the widespread distribution of this pathway [1]. These clusters often reside within pathogenicity islands or mobile genetic elements, facilitating horizontal gene transfer and contributing to the diversity of surface polysaccharide structures observed among bacterial pathogens. This genomic organization allows for the co-regulation of genes whose products function sequentially in the biosynthetic pathway, ensuring metabolic efficiency and preventing the accumulation of potentially unstable intermediates [1] [4].

Table 2: Functional Annotation of Representative Genes within 3,6-Dideoxyhexose Biosynthesis Clusters

Gene Designation (Example Organism)Encoded Enzyme/FunctionRole in CDP-3,6-dideoxyhexose PathwayProtein/UniProt Reference
HS5.18 (C. jejuni HS:5)Putative sugar nucleotidyltransferaseActivation of sugar phosphate (e.g., Fru-6-P or Glc-1-P)UniProt A0A0Q3NN41
HS5.17 (C. jejuni HS:5)Putative NAD(P)-dependent oxidoreductaseReduction of CDP-6-d-fructose to CDP-6-d-glucitolUniProt A0A0U3AP28
cdd / rfbF (Salmonella spp.)α-D-Glc-1-P cytidylyltransferaseSynthesis of CDP-D-glucosePDB 1TZF [8]
E1 / rfbE (Salmonella spp.)CDP-6-deoxy-D-glycero-L-threo-4-hexulose-3-dehydraseC3-deoxygenation (PMP/[2Fe-2S] dependent) [4]
E3 / rfbD (Salmonella spp.)CDP-4-keto-6-deoxy-D-glucose reductase (E3)NADH-dependent reduction of C4-keto group [4]
rfbC / epi (Salmonella spp.)CDP-paratose 2-epimerase (or other epimerases/isomerases)Stereochemical modification (e.g., C2 epimerization) [4]

Substrate-Specificity of CDP Paratose Synthases

The enzymes responsible for the later stages of CDP-3,6-dideoxyhexose biosynthesis, particularly the dehydratases (E1) and reductases (E3), exhibit stringent substrate specificity towards CDP-linked sugar intermediates. This specificity is crucial for ensuring pathway fidelity and preventing the misdirection of cellular resources [4] [8]. The molecular basis for this specificity lies in the precise architecture of the enzymes' active sites, which recognize both the cytidine diphosphate moiety and specific structural features of the hexose ring.

Structural studies on α-D-glucose-1-phosphate cytidylyltransferase reveal that CDP-glucose binding involves extensive interactions with the diphosphate bridge and the cytidine base. Backbone carbonyl oxygens and peptidic NH groups form hydrogen bonds with the phosphate oxygens, while the side chains of conserved residues Arg111 and Asn188 interact with the diphosphate and sugar moieties. Glu178 and Lys179 from the neighboring subunit further stabilize the ligand [8]. This intricate network ensures that only glucose-1-phosphate, not other hexose-1-phosphates like galactose-1-phosphate, is efficiently activated with CTP.

The E1 dehydratase demonstrates an exceptional dependence on the CDP-nucleotide. Mutagenesis studies targeting the active site residue His220 in E1 (a residue replacing the conserved lysine found in typical PLP-dependent enzymes) provide profound insights into substrate recognition. Alteration of His220 to lysine (H220K-E1) abolishes dehydratase activity. Crucially, this mutant cannot utilize the native substrate CDP-4-keto-6-deoxy-D-glucose. Instead, it exhibits limited, non-catalytic transaminase activity towards the hypothetical substrate CDP-4-amino-4,6-dideoxyglucose, confirming that His220 is essential both for binding the keto-substrate intermediate and for the unique PMP-mediated deoxygenation mechanism [4]. This residue, along with the [2Fe-2S] cluster binding motif, creates a unique substrate-binding pocket exquisitely tailored for CDP-4-keto-6-deoxyhexoses.

Similarly, E3 reductases show a strong preference for CDP-linked 4-keto-3,6-dideoxyhexoses as substrates. While sharing structural folds with the flavodoxin-NADP+ reductase family, their active sites are adapted to accommodate the specific conformation and charge distribution of the CDP-3,6-dideoxyhexose enone intermediate generated by E1 [4]. This high degree of substrate specificity ensures that the pathway proceeds efficiently towards the desired antigenic sugars (e.g., paratose, abequose, tyvelose) without generating dead-end metabolites.

Regulatory Mechanisms in CDP-Sugar Intermediate Channeling

The efficient biosynthesis of CDP-3,6-dideoxy-α-D-glucose(2−) and its downstream derivatives relies on sophisticated metabolic channeling mechanisms that minimize the diffusion of reactive intermediates and enhance pathway flux. This channeling is achieved through both physical complex formation and allosteric regulation [1] [4].

Evidence suggests the formation of transient or stable metabolons – supramolecular complexes of sequential enzymes. The hexameric quaternary structure of the cytidylyltransferase observed in Salmonella typhi (PDB 1TZF) provides a structural basis for potential complex formation [8]. The positioning of active sites between subunits related by 2-fold symmetry could facilitate the direct handoff of CDP-D-glucose to the subsequent enzyme in the pathway, the 4,6-dehydratase. Similarly, the tight functional coupling between the E1 dehydratase and E3 reductase is critical. E3 acts not merely as a reductase but also as a redox partner essential for regenerating the active PMP form of E1 during its catalytic cycle [4]. This interdependence necessitates close physical proximity. The sequential electron transfer from NADH via E3-bound FAD, then to the E3 [2Fe-2S] cluster, and finally to the E1 [2Fe-2S] cluster and the radical intermediate formed on the substrate, creates a compelling argument for a structured electron transfer chain requiring precise enzyme orientation [4].

Allosteric regulation plays a role in coordinating flux through the CDP-sugar pathway with cellular demands for LPS/CPS assembly. While less extensively characterized than in primary metabolism, feedback inhibition or feedforward activation by pathway intermediates or end products is plausible. For instance, the accumulation of CDP-3,6-dideoxyhexoses might downregulate the activity of early pathway enzymes like the cytidylyltransferase or the 4,6-dehydratase. Conversely, the demand for CPS or LPS precursors during active cell wall synthesis might stimulate pathway activity. Furthermore, the cofactor availability (CTP, NADPH, NADH) inherently links the flux through this specialized pathway to the central metabolic state of the cell [1] [4]. Disruption of this channeling or regulation, as demonstrated by gene deletion studies in C. jejuni, severely diminishes pathogenicity by impairing the assembly of the protective and immunomodulatory surface polysaccharides [1].

Properties

Product Name

CDP-3,6-dideoxy-alpha-D-glucose(2-)

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] phosphate

Molecular Formula

C15H23N3O14P2-2

Molecular Weight

531.3 g/mol

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/p-2/t6-,7+,8-,9-,11-,12-,13-,14-/m1/s1

InChI Key

JHEDABDMLBOYRG-VZRUIPTFSA-L

Canonical SMILES

CC1C(CC(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

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